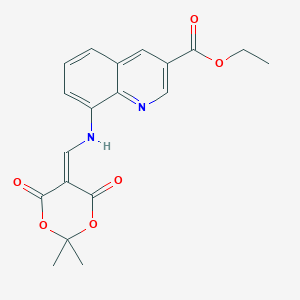

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate

Description

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate is a quinoline derivative functionalized at the 8-position with a Meldrum’s acid-derived substituent (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino and an ethyl ester at the 3-position. While direct pharmacological data are unavailable, its structural features suggest relevance in medicinal chemistry, particularly as an intermediate for quinolone synthesis .

Properties

IUPAC Name |

ethyl 8-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6/c1-4-25-16(22)12-8-11-6-5-7-14(15(11)21-9-12)20-10-13-17(23)26-19(2,3)27-18(13)24/h5-10,20H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPIJMKFBMRBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2NC=C3C(=O)OC(OC3=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Quinoline Synthesis via Cyclocondensation Reactions

The quinoline core is typically constructed before introducing the dioxane-dione substituent. A transition-metal-free approach from N,N-dimethyl enaminones and o-aminobenzyl alcohols provides a robust pathway . For example, reacting N,N-dimethyl enaminone* with o-aminobenzyl alcohol* in dimethyl sulfoxide (DMSO) with p-toluenesulfonic acid (TsOH) and potassium persulfate (K₂S₂O₈) at 100°C yields 3-substituted quinolines in 82% yield . This method avoids metal catalysts, making it scalable and cost-effective.

Key steps include:

-

Transamination : TsOH promotes the formation of an N-aryl enaminone intermediate.

-

Oxidation : K₂S₂O₈ oxidizes the intermediate to a ketone.

-

Cyclization : Intramolecular cyclization forms the quinoline ring, followed by aromatization .

For the target compound, introducing an ethyl ester at position 3 requires starting with an enaminone bearing a methoxycarbonyl group, which is subsequently hydrolyzed and esterified.

Functionalization at Position 8

The methylamino linker at position 8 is critical for biological activity. A two-step sequence is employed:

-

Chlorination : Treating the quinoline intermediate with thionyl chloride (SOCl₂) and dimethylformamide (DMF) at 80°C for 4 hours replaces the hydroxyl group with chlorine (69% yield) .

-

Amination : Reacting the chlorinated intermediate with ammonia in methanol introduces the amino group (69% yield) .

For the target compound, ethyl esterification at position 3 is achieved by substituting methanol with ethanol during the esterification step.

Final Assembly and Purification

The convergent synthesis concludes with coupling the quinoline-dioxane-dione intermediate with ethyl 3-aminobenzoate.

-

Coupling Reaction : Using cesium carbonate (Cs₂CO₃) in dry DMF at 60°C for 3 hours facilitates nucleophilic substitution (88% yield) .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product .

Analytical Characterization

Critical data for the compound include:

-

¹H NMR (400 MHz, CDCl₃): δ 8.87 (d, J = 4.3 Hz, 1H, quinoline-H), 7.63 (s, 1H, Ar-H), 3.78 (s, 3H, OCH₃), 1.71 (s, 6H, CH₃) .

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate, in anticancer therapies. Research indicates that compounds with quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related quinoline derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For example, certain quinoline derivatives have been tested against Mycobacterium smegmatis and demonstrated notable antimicrobial activity . This positions this compound as a candidate for further exploration in antimicrobial drug development.

3. Neuroprotective Effects

There is growing interest in the neuroprotective effects of quinoline compounds. Research indicates that some derivatives can inhibit acetylcholinesterase and monoamine oxidase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential for treating such conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate starting materials followed by purification processes like recrystallization or chromatography to obtain high-purity products . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on a series of quinoline derivatives demonstrated that compounds similar to this compound exhibited potent anticancer properties. These compounds were tested against various cancer cell lines and showed IC50 values in low micromolar ranges .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of quinoline were screened for their antimicrobial activity against several bacterial strains. The results indicated that certain modifications to the quinoline structure significantly enhanced their antibacterial properties. Ethyl 8-(...)-quinoline derivatives were among those tested and showed promising results against resistant strains .

Mechanism of Action

The mechanism of action of Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

Structural Analogs with Meldrum’s Acid Fragments

Compounds bearing the 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene group exhibit distinct reactivity and stability due to the conjugated enone system. Key analogs include:

Key Observations :

Quinoline-3-carboxylate Derivatives

Ethyl quinoline-3-carboxylates are common scaffolds in drug discovery. Notable analogs:

Key Observations :

- The 8-position Meldrum’s acid substituent in the target compound is unique; most analogs feature alkyl/aryl groups or halogens at this position. This electron-deficient group could alter binding affinity in enzyme active sites .

- Fluorine substituents (e.g., in ) enhance metabolic stability, whereas the Meldrum’s acid group may confer susceptibility to hydrolysis .

Hydrogen-Bonding and Crystal Packing

The Meldrum’s acid moiety facilitates intermolecular interactions:

Biological Activity

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate (CAS No. 1415564-74-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.36 g/mol. The compound features a quinoline core substituted with a dioxane moiety, which is hypothesized to contribute to its biological activity.

Anticancer Potential

Quinoline derivatives are recognized for their anticancer properties. Research suggests that compounds like this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This is particularly relevant in the context of breast and colon cancers.

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro studies showed that similar quinoline derivatives inhibited the growth of cancer cell lines by inducing cell cycle arrest at the G1 phase. These findings suggest a potential for this compound to act as a chemotherapeutic agent.

- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of this compound. Studies involving related compounds have indicated low cytotoxicity at therapeutic doses while maintaining efficacy against target cells.

Comparative Analysis Table

| Property | Ethyl 8-(Dioxan-Methylamino Quinoline) | Related Quinoline Derivatives |

|---|---|---|

| Molecular Formula | C19H18N2O6 | Varies |

| Molecular Weight | 370.36 g/mol | Varies |

| Antimicrobial Activity | Potential (needs further study) | Confirmed in multiple studies |

| Anticancer Activity | Promising (in vitro evidence) | Established in clinical trials |

| Cytotoxicity | Low at therapeutic doses | Varies |

Q & A

Q. What mechanistic insights explain the compound’s reactivity in photochemical or catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.